molecular formula C13H15F3N2O3 B5448380 2,6-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-4(1H)-one

2,6-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-4(1H)-one

Cat. No.: B5448380
M. Wt: 304.26 g/mol
InChI Key: FXPAOCUMMPKQAG-UHFFFAOYSA-N
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Description

The compound “2,6-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-4(1H)-one” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The 2,6-dimethyl groups indicate that there are methyl groups attached to the 2nd and 6th carbon atoms of the pyridine ring. The 3-carbonyl group indicates a carbonyl group (C=O) attached to the 3rd carbon atom of the ring. The [2-(trifluoromethyl)morpholin-4-yl] group is a more complex substituent involving a morpholine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl groups. The presence of the carbonyl group could make it susceptible to nucleophilic attack, and the morpholine ring could potentially participate in ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and reactivity . The morpholine ring could contribute to the compound’s solubility in polar solvents .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target. If it’s intended for use in materials science, its properties would likely depend on its electronic structure .

Safety and Hazards

The safety and hazards of this compound would depend on factors like its reactivity, toxicity, and volatility. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound could be vast, depending on its intended application. It could be studied for potential uses in pharmaceuticals, agrochemicals, or materials science. Further studies could also explore its synthesis, properties, and reactivity .

Properties

IUPAC Name

2,6-dimethyl-3-[2-(trifluoromethyl)morpholine-4-carbonyl]-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3/c1-7-5-9(19)11(8(2)17-7)12(20)18-3-4-21-10(6-18)13(14,15)16/h5,10H,3-4,6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPAOCUMMPKQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)C(=O)N2CCOC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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